molecular formula C12H17NO2 B2535221 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2198301-12-9

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Cat. No. B2535221
CAS RN: 2198301-12-9
M. Wt: 207.273
InChI Key: MVNJUYRZLQVCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, also known as MBCB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MBCB is a cyclobutane derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research.

Scientific Research Applications

Stereodivergent Syntheses

Sandra Izquierdo et al. (2002) explored the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This work highlights the application of cyclobutane derivatives in synthesizing enantiomeric β-amino acids, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This research showcases the potential of cyclobutane derivatives in peptide synthesis and drug design (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).

Rhodium-Mediated Trimerization

María Pilar Lamata et al. (1996) demonstrated the α-amino acidate complex [(η5-C5Me5)Rh(l-alaninate)Cl] reacting with HC⋮CR (R = Ph, p-tolyl) in methanol, leading to new cyclobutadiene compounds. This study provides insight into the formation of complex structures involving cyclobutane derivatives and highlights the role of cyclobutane in organometallic chemistry, facilitating the development of new catalytic processes (Lamata, José, Carmona, Lahoz, Atencio, & Oro, 1996).

Synthesis of 2-Vinylcyclobutanones

T. Cohen and L. Brockunier (1989) reported a method for the synthesis of 2-vinylcyclobutanones by rearranging 1-methoxy-1-cyclopropylcarbinols under neutral conditions. This research is significant for synthetic chemistry, providing a method to create cyclobutane derivatives without the need for protonic acids, thus avoiding acid-induced product destruction (Cohen & Brockunier, 1989).

Antimicrobial Activity of Schiff Base Ligands

A. Cukurovalı et al. (2002) explored Schiff base ligands containing cyclobutane and thiazole rings and their mononuclear complexes with CoII, CuII, NiII, and ZnII. This study highlights the antimicrobial potential of cyclobutane derivatives, contributing to the field of medicinal chemistry and the search for new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Sugar Conformational Effects on Photochemistry

T. Ostrowski et al. (2003) studied the effects of sugar conformation on the photochemistry of thymidylyl(3'-5')thymidine, an analogue modified by replacing each 2'-alpha-hydrogen atom with a methoxy group. This research is relevant to understanding the photostability and photochemical reactions of nucleic acid derivatives, which is crucial for applications in biochemistry and molecular biology (Ostrowski, Maurizot, Adeline, Fourrey, & Clivio, 2003).

properties

IUPAC Name

2-(2-methoxy-5-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJUYRZLQVCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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